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Compound of Interest

Ethyl 5-(Ethylsulfonyl)pyridine-2-
Compound Name:
carboxylate

Cat. No.: B581050

An In-Depth Technical Guide to Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

Introduction

Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate is a heterocyclic organic compound with
potential applications in the fields of medicinal chemistry and drug discovery. Its structure,
featuring a pyridine ring substituted with an ethylsulfonyl group and an ethyl carboxylate,
suggests its potential as a scaffold for the development of novel therapeutic agents. The
electron-withdrawing nature of the ethylsulfonyl group and the ester functionality provide sites
for chemical modification and interaction with biological targets. This technical guide provides a
comprehensive overview of the known chemical properties, potential synthesis, and
speculative biological relevance of Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate, aimed at
researchers, scientists, and drug development professionals.

Chemical Properties

A summary of the key chemical and physical properties of Ethyl 5-(ethylsulfonyl)pyridine-2-
carboxylate is presented in the table below. It is important to note that while some properties
are readily available from chemical supplier databases, others such as melting and boiling
points have not been widely reported.
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Chemical Name

Ethyl 5-(ethylsulfonyl)pyridine-

2-carboxylate

[1]

CAS Number 1314406-40-0 [1]
Molecular Formula C10H13NO4S [1]
Molecular Weight 243.28 g/mol [1]
Density 1.245 £ 0.06 g/cm3 [1]
Melting Point Not Available [1]
Boiling Point Not Available
Flash Point Not Available
InChl=1S/C10H13NO4S/c1-3-
15-10(12)9-6-5-8(7-11-
InChl [1]
9)16(13,14)4-2/h5-7H,3-4H2,1-
2H3
SIHIRPBCEHQTAU-
InChlKey [1]
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Canonical SMILES

CCS(=0)
(=0)clccc(ncl)C(=0)0CC

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Ethyl 5-
(ethylsulfonyl)pyridine-2-carboxylate is not readily available in the public domain, a plausible
synthetic route can be postulated based on common organic chemistry transformations. A likely
approach would involve the oxidation of the corresponding thioether, Ethyl 5-(ethylthio)pyridine-
2-carboxylate.

Postulated Synthetic Pathway

The synthesis could proceed in two main steps:
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o Synthesis of Ethyl 5-(ethylthio)pyridine-2-carboxylate: This intermediate could potentially be
synthesized through a nucleophilic aromatic substitution reaction on a suitable pyridine
precursor, such as a 5-halopyridine-2-carboxylate, with sodium ethanethiolate.

o Oxidation to the Sulfone: The thioether intermediate would then be oxidized to the desired
ethylsulfonyl compound. Common oxidizing agents for this transformation include meta-
chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate.

The following diagram illustrates this proposed synthetic workflow:
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Caption: Postulated synthetic workflow for Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate.

Spectroscopic Data

Detailed experimental spectroscopic data for Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate is
not currently available in public spectral databases. However, based on the chemical structure,
the expected features in tH NMR, 3C NMR, IR, and Mass Spectrometry are predicted below.

Predicted Spectroscopic Features
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Technique Predicted Features

- Aromatic protons on the pyridine ring (3H,
complex multiplet). - Quartet corresponding to
the methylene protons of the ethyl ester (2H). -

H NMR Triplet corresponding to the methyl protons of
the ethyl ester (3H). - Quartet corresponding to
the methylene protons of the ethylsulfonyl group
(2H). - Triplet corresponding to the methyl

protons of the ethylsulfonyl group (3H).

- Aromatic carbons of the pyridine ring. -

Carbonyl carbon of the ester. - Methylene and
13C NMR

methyl carbons of the ethyl ester. - Methylene

and methyl carbons of the ethylsulfonyl group.

- Strong absorption band for the C=0 stretch of
the ester. - Characteristic bands for the S=0O
stretches of the sulfonyl group. - Bands

'R Spectroscopy corresponding to the C-O stretch of the ester. -
Aromatic C-H and C=C/C=N stretching

vibrations.

- Molecular ion peak (M*) corresponding to the
molecular weight. - Fragmentation patterns

Mass Spectrometry consistent with the loss of the ethoxy group, the
ethyl group from the sulfone, and other

characteristic fragments.

Biological and Medicinal Relevance

The ethylsulfonylpyridine scaffold is present in a number of biologically active molecules,
suggesting that Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate could serve as a valuable
building block in drug discovery.

Potential as an Enzyme Inhibitor

The sulfonyl group is a common feature in many enzyme inhibitors, acting as a hydrogen bond
acceptor and contributing to the binding affinity of a molecule to its target. For instance, various
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sulfonyl-containing compounds have been investigated as inhibitors of kinases, proteases, and
other enzymes. Research into 5-ethylsulfonyl-indazole-3-carboxamides has demonstrated their
potential as dual inhibitors of VEGFR-2 and EGFR, key targets in cancer therapy. This
suggests that the ethylsulfonylpyridine core could be a promising starting point for the design of
new kinase inhibitors.

The following diagram illustrates a general concept of how a molecule containing an
ethylsulfonylpyridine scaffold might interact with the active site of a kinase, where the sulfonyl
group could form hydrogen bonds with key amino acid residues.
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Caption: Conceptual diagram of inhibitor binding to a kinase active site.

Conclusion

Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate is a chemical compound with significant
potential for further investigation, particularly in the realm of medicinal chemistry. While detailed
experimental data is currently limited, its structural features suggest it could be a valuable
intermediate for the synthesis of novel bioactive molecules. Further research is warranted to
fully elucidate its chemical properties, develop efficient synthetic methodologies, and explore its
potential biological activities. This guide serves as a foundational resource for researchers
interested in pursuing studies on this promising compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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